molecular formula C15H16N4O2 B106386 2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one CAS No. 224789-20-2

2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B106386
CAS No.: 224789-20-2
M. Wt: 284.31 g/mol
InChI Key: IJCQPYVFQIZZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of imidazo[5,1-f][1,2,4]triazin-4(1H)-ones. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and two methyl groups attached to the imidazo[5,1-f][1,2,4]triazin-4(1H)-one core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one typically involves a multi-step process starting from readily available starting materials. One common synthetic route involves the following steps:

    Electrophilic Amination: The initial step involves the electrophilic amination of an imidazole derivative to introduce the amino group.

    Cyclization: The amino group undergoes cyclization with a suitable reagent to form the imidazo[5,1-f][1,2,4]triazin-4(1H)-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and safety. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to produce the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-ethoxyphenyl)-5,7-dimethyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-4-21-12-8-6-5-7-11(12)14-17-15(20)13-9(2)16-10(3)19(13)18-14/h5-8H,4H2,1-3H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCQPYVFQIZZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NC(=C3C(=O)N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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